molecular formula C21H23Cl2FN2O3 B1329247 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride CAS No. 71922-95-7

4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride

Cat. No. B1329247
CAS RN: 71922-95-7
M. Wt: 441.3 g/mol
InChI Key: OTOHQQXGSVLDIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to piperazine derivatives and their metabolites has been a subject of several studies. In one study, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride was achieved through a multi-step process involving the coupling of [14C] formamidine acetate with dimethylmethoxymalonate, followed by a reaction with phosphorous oxychloride and subsequent catalytic reduction to yield the final dihydrochloride compound . Another study focused on synthesizing metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, to confirm their structures . Additionally, the synthesis of 1-(4-fluorophenyl)-4-[3-(2-,3- and 4-alkyloxyphenylcarbamoyloxy)-2-hydroxypropyl]piperaziniumchlorides was reported, with the structures confirmed by spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. The studies provided detailed structural information, which was crucial for the identification of the metabolites and the evaluation of their biological activities. For instance, the metabolites of the cerebral vasodilator were identified by synthesizing the authentic compounds and confirming their structures . Similarly, the structures of the synthesized piperaziniumchlorides were confirmed by spectral data, which was essential for the subsequent evaluation of their potential antiarrhythmic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were complex and required careful control of reaction conditions. For example, the synthesis of the indole derivative involved a reaction at 60°C in methanol containing sodium methoxide, followed by a reaction with phosphorous oxychloride and catalytic reduction . These reactions highlight the intricate processes required to produce such specialized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were influenced by their molecular structures. The presence of fluorophenyl groups and piperazine rings in these molecules suggests that they may have significant pharmacological properties, such as neuroleptic-like activity, as observed in related compounds . The physico-chemical properties of the piperaziniumchlorides were also studied, and preliminary studies indicated moderate antiarrhythmic activity, with one compound showing more potency, suggesting the importance of bulky substituents in the molecule's hydrophilic part .

Scientific Research Applications

Hypocholesterolemic Activity

Research has shown that certain dioxolones, including compounds similar to 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride, exhibit significant plasma cholesterol-lowering activity. This activity was noted to be more potent than clofibrate, a known hypolipemic agent, indicating potential use in treating cholesterol-related conditions (Cascio et al., 1985).

Potential Neuroleptic Activity

A series of compounds including 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride have been synthesized and evaluated for potential neuroleptic activity. These compounds have shown promising results in inhibiting certain neurologic responses, indicating potential as central nervous system agents (Hino et al., 1988).

Antagonistic Properties on Dopamine D-2 and Serotonin 5-HT2 Receptors

Research indicates that derivatives of 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds also show promise in inhibiting behaviors related to serotonin receptor antagonism, relevant in neuroleptic research (Perregaard et al., 1992).

Exploration in Alzheimer's Disease Research

A derivative of 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride was used in a study to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This highlights its potential application in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

properties

IUPAC Name

4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3.2ClH/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18;;/h1-9H,10-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOHQQXGSVLDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992622
Record name 4-(4-Fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-dioxol-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride

CAS RN

71922-95-7
Record name 1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071922957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-dioxol-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride
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4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride
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4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride
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